N-(cyclopropylmethyl)-2,4-dimethylaniline
Description
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Structure
3D Structure
Properties
CAS No. |
356539-40-7 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-3-6-12(10(2)7-9)13-8-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 |
InChI Key |
QFOKWNRLWSVMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2CC2)C |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopropylmethyl 2,4 Dimethylaniline
Direct N-Alkylation Approaches
Direct N-alkylation involves the formation of a carbon-nitrogen bond between the 2,4-dimethylaniline (B123086) nitrogen and the cyclopropylmethyl group. This can be achieved through classical nucleophilic substitution or more modern catalytic methods.
Alkylation with Cyclopropylmethyl Halides
The direct N-alkylation of 2,4-dimethylaniline with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, represents a classical and straightforward approach to synthesizing the target compound. This reaction is a nucleophilic substitution where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent is crucial to the reaction's success, influencing both the rate of reaction and the extent of side reactions. A significant challenge in this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.
Table 1: Typical Conditions for Direct N-Alkylation with Cyclopropylmethyl Halide
| Parameter | Condition | Purpose/Comment |
| Aniline Substrate | 2,4-Dimethylaniline | The nucleophile. |
| Alkylating Agent | Cyclopropylmethyl bromide | The electrophile. |
| Base | K₂CO₃, NaHCO₃, or Et₃N | Neutralizes the HBr byproduct. |
| Solvent | Acetonitrile, DMF, or THF | Solubilizes reactants. |
| Temperature | Room temp. to reflux | Controls reaction rate. |
| Key Challenge | Over-alkylation | Formation of tertiary amine. |
This table presents generalized conditions based on standard N-alkylation procedures for anilines.
Catalytic Amination Strategies for N-(cyclopropylmethyl)-2,4-dimethylaniline
Modern synthetic chemistry often employs catalytic methods to achieve N-alkylation with greater efficiency and selectivity. These strategies typically involve transition metal catalysts that facilitate the coupling of the amine and the alkylating agent.
Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. nih.govrug.nl This methodology can be adapted for the synthesis of this compound by coupling 2,4-dimethylaniline with a suitable cyclopropylmethyl precursor, such as a halide or tosylate, in the presence of a palladium catalyst. nih.gov
The catalytic cycle of the Buchwald-Hartwig amination generally involves three main steps: oxidative addition of the aryl halide to the palladium(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. The choice of base is critical, with sterically hindered bases like sodium tert-butoxide being commonly used. Other transition metals, such as cobalt and nickel, have also been explored for N-alkylation reactions, often operating via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism when using alcohols as alkylating agents. rsc.orgnih.gov
Table 2: Representative System for Palladium-Catalyzed C-N Coupling
| Component | Example | Role |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Source of active Pd(0) catalyst. |
| Ligand | Buchwald or Hartwig ligands | Stabilizes and activates the catalyst. |
| Base | NaOtBu or K₃PO₄ | Promotes amine deprotonation. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvent. |
| Temperature | 80-110 °C | To drive the catalytic cycle. |
This table illustrates a typical setup for a Buchwald-Hartwig amination reaction.
The success of transition metal-catalyzed amination is highly dependent on the nature of the ligand coordinated to the metal center. nih.govresearchgate.net Ligands play a crucial role in stabilizing the metal catalyst, influencing its reactivity, and promoting the key steps of the catalytic cycle, particularly the reductive elimination step which is often rate-limiting.
For palladium-catalyzed aminations, bulky, electron-rich phosphine (B1218219) ligands are commonly employed. nih.gov The Buchwald and Hartwig groups have independently developed several generations of biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that are highly effective for a broad range of substrates. nih.govnih.gov These ligands feature sterically demanding biaryl backbones that promote the formation of monoligated, highly reactive palladium(0) species. The electronic properties of the ligand can also be tuned to optimize the catalytic activity for specific substrates. The development of new and improved ligands continues to be an active area of research, aiming to expand the scope and efficiency of catalytic amination reactions. escholarship.orgacs.org
Reductive Amination Pathways
Reductive amination offers an alternative and highly effective route for the synthesis of this compound. This method avoids the use of alkyl halides and the associated risk of over-alkylation.
Condensation of 2,4-Dimethylaniline with Cyclopropylmethyl Aldehyde/Ketone
Reductive amination is a two-step process that is often performed in a single pot. masterorganicchemistry.comyoutube.com The first step involves the condensation of the primary amine, 2,4-dimethylaniline, with a carbonyl compound, in this case, cyclopropanecarboxaldehyde (B31225). This reaction forms an intermediate imine (or its protonated form, the iminium ion).
In the second step, the imine or iminium ion is reduced in situ to the desired secondary amine. libretexts.org A key feature of this method is the use of a reducing agent that is selective for the imine/iminium ion in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose because they are less reactive towards aldehydes and ketones under neutral or mildly acidic conditions but readily reduce the more electrophilic iminium ion. masterorganicchemistry.comorganic-chemistry.orgharvard.edu This selectivity ensures that the aldehyde is not prematurely reduced to an alcohol, leading to high yields of the target amine. youtube.com
Table 3: General Protocol for Reductive Amination
| Step | Reagents & Conditions | Intermediate/Product |
| 1. Imine Formation | 2,4-Dimethylaniline + Cyclopropanecarboxaldehyde, Mildly acidic pH (e.g., acetic acid) | Iminium ion intermediate |
| 2. Reduction | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound |
This table outlines the sequential steps within a one-pot reductive amination procedure.
Specific Reducing Agent Selection for this compound Synthesis
The choice of reducing agent is critical in the synthesis of this compound via reductive amination, as it directly influences reaction efficiency, yield, and conditions. Methodologies documented in patent literature highlight several effective reduction systems.
One prominent method involves catalytic hydrogenation. In this approach, a precursor such as a nitro-substituted aniline derivative reacts with cyclopropanecarbaldehyde under a hydrogen atmosphere. A platinum-on-carbon (Pt/C) catalyst is employed to facilitate the reduction. This system is robust, allowing for the concurrent reduction of the nitro group and the imine intermediate formed from the aldehyde and the aniline.
Another documented method utilizes a classical chemical reduction system. This involves the reaction of a suitable aniline precursor with cyclopropylformaldehyde in the presence of metallic zinc and an acid. The zinc/acid combination generates a potent reducing environment in situ, capable of converting the intermediate imine to the desired secondary amine. This method offers an alternative to high-pressure hydrogenation.
The table below summarizes specific reducing systems employed in the synthesis of N-cyclopropylmethylaniline compounds.
| Reducing System | Reactants | Key Conditions |
|---|---|---|
| Catalytic Hydrogenation | Nitro-aniline precursor, Cyclopropylcarbaldehyde | Platinum on Carbon (Pt/C) catalyst, Hydrogen gas (H₂) under pressure |
| Metal/Acid Reduction | Aniline precursor, Cyclopropylformaldehyde | Metallic Zinc (Zn), Acidic medium |
Multi-Step Synthetic Routes to this compound
The successful synthesis of the target compound is contingent on the efficient preparation of its primary building blocks: 2,4-dimethylaniline and cyclopropanecarbaldehyde.
2,4-Dimethylaniline Synthesis: This precursor is typically synthesized from m-xylene (B151644). A common industrial method involves a two-step process:
Nitration: m-Xylene is treated with a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding 2,4-dimethylnitrobenzene.
Reduction: The resulting 2,4-dimethylnitrobenzene is then reduced to the corresponding amine. This reduction can be achieved through various means, including catalytic hydrogenation using catalysts like palladium on carbon or nickel, or with chemical reducing agents such as iron powder in an acidic medium. guidechem.comgoogle.com
An alternative approach is the direct amination of m-xylene using hydroxylamine (B1172632) hydrochloride in the presence of a soluble vanadium salt catalyst, which provides a more direct route to the aniline derivative. google.com
Cyclopropanecarbaldehyde Synthesis: This aldehyde can be prepared through several routes:
Oxidation of Cyclopropylmethanol: A straightforward method involves the oxidation of cyclopropylmethanol. Reagents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) are effective for this transformation. chemicalbook.comchemicalbook.com
Ring Contraction/Rearrangement: Another pathway involves the thermal isomerization of 2,3-dihydrofuran. google.com A related method is the ring contraction of 1,2-cyclobutanediol, which is treated with boron trifluoride butyl etherate at high temperatures to yield cyclopropanecarbaldehyde and water. orgsyn.org
The table below outlines common synthetic routes for the key precursors.
| Precursor | Starting Material | Key Reagents/Method |
|---|---|---|
| 2,4-Dimethylaniline | m-Xylene | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (e.g., Fe/HCl or H₂/Catalyst) |
| 2,4-Dimethylaniline | m-Xylene | Direct Amination (Hydroxylamine hydrochloride, Vanadium salt) |
| Cyclopropanecarbaldehyde | Cyclopropylmethanol | Oxidation (Pyridinium chlorochromate) |
| Cyclopropanecarbaldehyde | 1,2-Cyclobutanediol | Ring Contraction (Boron trifluoride butyl etherate, Heat) |
The final and key step in the synthesis of this compound is the reductive amination reaction. This process represents a classic example of sequential functional group interconversion, where multiple transformations occur in a single pot to build the final molecular architecture.
The sequence begins with the reaction between the primary amine (2,4-dimethylaniline) and the aldehyde (cyclopropanecarbaldehyde).
Imine Formation: The amino group of 2,4-dimethylaniline performs a nucleophilic attack on the carbonyl carbon of cyclopropanecarbaldehyde. This is followed by the elimination of a water molecule, resulting in the formation of an intermediate N-(cyclopropylmethylene)-2,4-dimethylaniline, which contains a C=N double bond (an imine or Schiff base).
Reduction to Amine: This imine intermediate is not typically isolated but is reduced in situ by the chosen reducing agent (e.g., catalytic hydrogenation or a chemical reductant). The C=N double bond is reduced to a C-N single bond, converting the imine functional group into the stable secondary amine of the final product, this compound.
This two-stage, one-pot process efficiently transforms the carbonyl and primary amine functional groups into the desired secondary amine, completing the synthesis.
Chemical Reactivity and Mechanistic Studies of N Cyclopropylmethyl 2,4 Dimethylaniline
Electrophilic Aromatic Substitution Reactions on the Dimethylaniline Moiety
The 2,4-dimethylaniline (B123086) portion of the molecule is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The regiochemical outcome and the rate of these reactions are profoundly influenced by the electronic and steric nature of the substituents already present on the aromatic ring, namely the two methyl groups and the N-(cyclopropylmethyl)amino group.
Regioselectivity and Electronic Effects of N-(cyclopropylmethyl) Group
The N-(cyclopropylmethyl)amino group is a potent activating group in electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic. This electron-donating effect is primarily directed to the ortho and para positions relative to the amino group. libretexts.orgchemistrysteps.com
In the case of N-(cyclopropylmethyl)-2,4-dimethylaniline, the positions ortho and para to the amino group are positions 3, 5, and 6. The existing methyl groups at positions 2 and 4 also exert an activating, electron-donating effect through hyperconjugation and induction, further enhancing the nucleophilicity of the ring.
The directing effects of these groups are as follows:
N-(cyclopropylmethyl)amino group: Strongly activating and ortho, para-directing.
Methyl group at C2: Activating and ortho, para-directing (to positions 3 and 6).
Methyl group at C4: Activating and ortho, para-directing (to positions 3 and 5).
The combined influence of these groups leads to a high electron density at positions 3, 5, and 6. However, steric hindrance from the bulky N-(cyclopropylmethyl) group and the adjacent methyl group at C2 will likely disfavor substitution at position 3. Therefore, electrophilic attack is most probable at positions 5 and 6. Position 5 is sterically less hindered than position 3. Position 6 is ortho to the strongly activating amino group, but also ortho to a methyl group, which presents some steric hindrance. Consequently, a mixture of products is expected, with the major product likely resulting from substitution at the most sterically accessible and electronically enriched position.
Mechanistic Probing of Aromatic Functionalization
The mechanism of electrophilic aromatic substitution on this compound follows the general, well-established two-step pathway. The first step involves the attack of the electron-rich aromatic ring on the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov The rate of this step is typically the rate-determining step of the reaction.
For substitution at position 5, the arenium ion would be stabilized by resonance, with the positive charge delocalized over the ring and, importantly, onto the nitrogen atom of the amino group. This delocalization onto the nitrogen is a key factor in the high reactivity of anilines in EAS reactions. chemistrysteps.com
The second step of the mechanism is the rapid deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the final substituted product.
A common example of EAS is nitration. The nitration of N-alkylanilines can be complex, as the strongly acidic conditions can lead to protonation of the amino group, forming an anilinium ion. The -NH+(R)- group is strongly deactivating and meta-directing. To avoid this, nitration of highly activated anilines is often carried out under milder conditions or with protection of the amino group.
Reactivity of the Secondary Amine Nitrogen
The lone pair of electrons on the secondary amine nitrogen of this compound makes it a nucleophilic center, capable of participating in a variety of reactions.
Acylation and Sulfonylation Reactions
Secondary amines readily undergo acylation with acylating agents such as acid chlorides or acid anhydrides to form amides. ncert.nic.insavemyexams.com In the case of this compound, reaction with an acyl chloride (RCOCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding N-acyl-N-(cyclopropylmethyl)-2,4-dimethylaniline. The base is necessary to neutralize the hydrochloric acid byproduct. ncert.nic.in
The mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. savemyexams.com
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Acetyl chloride | Pyridine | N-acetyl-N-(cyclopropylmethyl)-2,4-dimethylaniline |
| This compound | Benzoyl chloride | Triethylamine | N-benzoyl-N-(cyclopropylmethyl)-2,4-dimethylaniline |
Similarly, sulfonylation with sulfonyl chlorides (RSO2Cl) in the presence of a base affords sulfonamides. nih.gov This reaction is analogous to acylation and is a common method for the protection of amines or for the synthesis of biologically active sulfonamides.
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | p-Toluenesulfonyl chloride | Pyridine | N-(p-toluenesulfonyl)-N-(cyclopropylmethyl)-2,4-dimethylaniline |
| This compound | Methanesulfonyl chloride | Triethylamine | N-(methanesulfonyl)-N-(cyclopropylmethyl)-2,4-dimethylaniline |
Oxidation Pathways of this compound
The oxidation of N-alkylanilines can proceed through several pathways, depending on the oxidant and reaction conditions. The nitrogen atom is susceptible to oxidation, and the reaction can lead to a variety of products. The oxidation of N-methylaniline has been studied and can result in the formation of dimers like N,N'-dimethyl-N,N'-diphenylhydrazine through the coupling of N-methylaniline radical cations. researchgate.net
For this compound, oxidation could potentially lead to the formation of a radical cation centered on the nitrogen. The fate of this intermediate would be influenced by the presence of the cyclopropylmethyl group. N-cyclopropylanilines have been used as mechanistic probes for single-electron transfer (SET) processes, as the radical cation can undergo ring-opening of the cyclopropyl (B3062369) group. researchgate.net This would lead to the cleavage of the cyclopropylmethyl group from the nitrogen.
Alternatively, oxidation can occur at the carbon alpha to the nitrogen, leading to N-dealkylation. acs.orgnih.gov In this case, either the cyclopropylmethyl or the aryl group could be cleaved. Given the stability of the cyclopropylmethyl radical, cleavage of this group is a plausible outcome. The products would be 2,4-dimethylaniline and cyclopropanecarbaldehyde.
N-Functionalization and Derivatization Reactions
The secondary amine nitrogen can act as a nucleophile in substitution reactions with alkyl halides to form tertiary amines. researchgate.netresearchgate.net The reaction of this compound with an alkyl halide (R-X) would yield a quaternary ammonium (B1175870) salt if the reaction goes to completion, but under controlled conditions, the tertiary amine can be isolated. nih.govacs.org The reactivity of the alkyl halide (iodide > bromide > chloride) and the reaction conditions will influence the outcome. organic-chemistry.org
| Reactant 1 | Reactant 2 | Solvent | Product |
| This compound | Methyl iodide | Acetonitrile | N-(cyclopropylmethyl)-N-methyl-2,4-dimethylanilinium iodide |
| This compound | Benzyl bromide | DMF | N-benzyl-N-(cyclopropylmethyl)-2,4-dimethylaniline |
Other N-functionalization reactions could include Michael additions to α,β-unsaturated carbonyl compounds or the formation of N-nitrosoamines upon reaction with nitrous acid. The reaction with nitrous acid on N-cyclopropyl-N-alkylanilines has been shown to proceed via selective cleavage of the cyclopropyl group, supporting a mechanism involving an amine radical cation intermediate. researchgate.net
Reactivity of the Cyclopropylmethyl Group
The cyclopropylmethyl group attached to the nitrogen atom of the 2,4-dimethylaniline moiety is a source of significant chemical reactivity, primarily due to the inherent strain of the three-membered cyclopropane (B1198618) ring. This strain energy, approximately 115 kJ/mol, makes the ring susceptible to cleavage under various conditions, leading to thermodynamically more stable products. psu.edu The reactivity is centered around ring-opening reactions, which can proceed through cationic, anionic, or radical intermediates depending on the reaction conditions.
The cyclopropane ring in this compound can undergo ring-opening, particularly under acidic conditions. While specific studies on this compound are not prevalent, the reactivity can be inferred from related N-cyclopropyl systems. For instance, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like aluminum chloride (AlCl₃). rsc.org A similar mechanism could be postulated for this compound where coordination of a Lewis acid or protonation of the nitrogen atom would make the cyclopropyl group more susceptible to nucleophilic attack.
The reaction would likely proceed via the formation of an intermediate that facilitates the cleavage of a C-C bond within the cyclopropane ring. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation or the nature of the attacking nucleophile. In the context of this compound, acid-catalyzed ring-opening could lead to the formation of various rearranged products, such as homoallylic or cyclobutyl derivatives, although the former is generally favored in radical pathways.
Another potential pathway for ring-opening involves intermolecular cyclization reactions. For example, alkylidenecyclopropyl ketones react with amines, leading to a distal cleavage of the cyclopropane C-C bond and the formation of substituted pyrroles. organic-chemistry.org This highlights the versatility of the cyclopropyl group as a reactive handle in synthetic chemistry.
The cyclopropylmethyl group is a well-known and widely used probe for radical reaction mechanisms. psu.edu This is due to the extremely rapid ring-opening of the cyclopropylmethyl radical to the but-3-enyl radical. psu.edu The rate constant for this unimolecular rearrangement is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C. psu.edu
Should a radical be generated on the methylene (B1212753) carbon adjacent to the cyclopropane ring in this compound (for instance, through hydrogen abstraction by a reactive radical species), it would be expected to undergo this characteristic and rapid ring-opening. This process is essentially irreversible and highly exothermic due to the relief of ring strain. psu.edu
The general mechanism for such a reaction is as follows:
Initiation : A radical initiator, such as AIBN, generates a primary radical. uchicago.edu
Propagation : The primary radical abstracts a hydrogen atom from the methylene group of this compound, forming the this compound radical.
Rearrangement : The cyclopropylmethyl radical rapidly rearranges to the more stable, unstrained but-3-enyl radical.
Termination/Further Reaction : The rearranged radical can then participate in subsequent reactions, such as abstracting a hydrogen from another molecule or reacting with other species in the medium. libretexts.org
The rapidity of this ring-opening makes the cyclopropylmethyl group a mechanistic tool; if a reaction involving a potential cyclopropylmethyl intermediate yields unrearranged products, it suggests that the reaction likely does not proceed through a free radical pathway. psu.edu
Acid-Base Equilibria and Protonation Studies of this compound
The nitrogen atom in this compound possesses a lone pair of electrons, rendering the molecule basic. Like other aniline (B41778) derivatives, it can accept a proton to form an anilinium salt. The basicity of this compound is significantly influenced by the electronic effects of the substituents on both the aromatic ring and the nitrogen atom.
Protonation of this compound can occur either at the nitrogen atom (N-protonation) to form an anilinium ion, or on the aromatic ring (C-protonation). researchgate.netresearchgate.net N-protonation is generally the thermodynamically favored process. researchgate.net The resulting protonated species can be characterized by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Upon protonation of the nitrogen, the ¹H NMR spectrum would show a significant downfield shift for the protons on the methylene group of the cyclopropylmethyl substituent and the protons on the methyl groups attached to the ring, due to the deshielding effect of the newly formed positive charge on the nitrogen. A new broad signal corresponding to the N-H proton would also appear. ¹³C NMR would similarly show downfield shifts for the carbons adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy : The IR spectrum of the protonated species would exhibit a distinct broad absorption band in the region of 2200-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in anilinium salts.
Mass Spectrometry (MS) : Mass spectrometry, particularly with techniques like electrospray ionization (ESI), can be used to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments could then be used to study the fragmentation patterns of the protonated ion, which can provide structural information. nih.gov Studies on N-alkylanilines have shown that the fragmentation can involve elimination of small molecules, providing clues about the site of protonation. researchgate.net
The basicity of an aniline derivative is determined by the availability of the lone pair of electrons on the nitrogen atom for donation to a proton. Substituents on the aromatic ring and on the nitrogen can alter the electron density on the nitrogen, thereby affecting basicity.
In this compound, all substituents act to increase the basicity compared to unsubstituted aniline.
Methyl Groups (-CH₃) : The two methyl groups at positions 2 and 4 of the aniline ring are electron-donating groups (EDGs) through a positive inductive effect (+I) and hyperconjugation. pharmaguideline.comquora.com They increase the electron density on the aromatic ring, which in turn pushes electron density onto the nitrogen atom, making the lone pair more available for protonation. Generally, para-substituted EDGs have a more pronounced base-strengthening effect than meta- or ortho-substituents. quora.comrsc.org
Cyclopropylmethyl Group (-CH₂-c-C₃H₅) : The N-cyclopropylmethyl group is an N-alkyl group. Alkyl groups are electron-donating and increase the basicity of amines compared to ammonia (B1221849) or primary aromatic amines like aniline. pharmaguideline.com This is due to their +I effect, which increases the electron density on the nitrogen atom.
The combined effect of these three electron-donating groups makes this compound a significantly stronger base than aniline itself. The relative basicity can be illustrated by comparing the pKₐ values of the conjugate acids (or pKₑ values of the bases) of related compounds. A higher pKₐ (of the conjugate acid) or a lower pKₑ indicates a stronger base. qorganica.com
Interactive Data Table: Basicity of Substituted Anilines
The following table presents the pKₑ values for aniline and some related substituted anilines to illustrate the effect of substituents on basicity. Lower pKₑ values indicate stronger basicity.
| Compound | Substituents | pKₑ | Effect on Basicity |
| Aniline | None | 9.4 | Reference |
| 4-Methylaniline (p-Toluidine) | 4-CH₃ | 8.9 | Increased |
| N-Methylaniline | N-CH₃ | 9.15 | Increased |
| 2,4-Dimethylaniline | 2-CH₃, 4-CH₃ | 9.12 | Increased |
| This compound | N-CH₂-c-C₃H₅, 2-CH₃, 4-CH₃ | Est. < 8.9 | Significantly Increased |
Note: The pKₑ for this compound is estimated based on the additive effects of N-alkylation and di-methylation of the ring, which are both known to increase basicity (decrease pKₑ). Data for specific anilines are sourced from reference qorganica.com.
Advanced Spectroscopic and Structural Elucidation of N Cyclopropylmethyl 2,4 Dimethylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of N-(cyclopropylmethyl)-2,4-dimethylaniline. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are essential for establishing the complete molecular framework.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the methine and methylene (B1212753) protons within the cyclopropyl (B3062369) ring and the coupling between the N-methylene (N-CH₂) protons and the cyclopropyl methine proton. On the aromatic ring, correlations would be observed between the adjacent aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atom to which they are attached. youtube.comepfl.ch This technique simplifies the assignment of the ¹³C spectrum by correlating each proton signal with its corresponding one-bond-away carbon signal. For instance, the signals for the two aromatic methyl groups in the ¹H spectrum would correlate to their respective carbon signals in the ¹³C spectrum, confirming their assignments.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. epfl.chipb.pt This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the N-CH₂ protons to the cyclopropyl carbons and to the aromatic carbons C2 and C6.
Correlations from the aromatic methyl protons (at positions 2 and 4) to the adjacent aromatic carbons.
Correlations from the aromatic protons to neighboring carbons, helping to confirm the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the molecule's preferred conformation and stereochemistry. In this molecule, NOESY could reveal spatial proximity between the N-CH₂ protons and the protons of the methyl group at the C2 position on the aromatic ring, providing insight into the rotational conformation around the N-aryl bond.
A summary of expected key 2D NMR correlations is presented below.
| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
| Aromatic H (at C3) | Aromatic H (at C5) | C3 | C1, C2-CH₃, C4, C5 |
| Aromatic H (at C5) | Aromatic H (at C3), Aromatic H (at C6) | C5 | C1, C3, C4-CH₃, C6 |
| Aromatic H (at C6) | Aromatic H (at C5) | C6 | C2, C4, C5, N-CH₂ |
| N-CH₂ | Cyclopropyl-CH | N-CH₂ | C1, C2, C6, Cyclopropyl-CH, Cyclopropyl-CH₂ |
| Cyclopropyl-CH | N-CH₂, Cyclopropyl-CH₂ | Cyclopropyl-CH | N-CH₂, Cyclopropyl-CH₂ |
| C2-CH₃ | - | C2-CH₃ | C1, C2, C3 |
| C4-CH₃ | - | C4-CH₃ | C3, C4, C5 |
This compound possesses several bonds around which rotation may be restricted, leading to dynamic processes observable by NMR. These processes include rotation around the N-Aryl single bond and the N-CH₂ single bond, as well as nitrogen inversion. The steric hindrance imposed by the methyl group at the C2 position can create a significant energy barrier for rotation around the N-Aryl bond.
Dynamic NMR studies, which involve recording NMR spectra at various temperatures, could be employed to investigate these conformational dynamics. At low temperatures, where the rate of rotation is slow on the NMR timescale, distinct signals might be observed for atoms that are chemically equivalent at room temperature (e.g., the two protons of a cyclopropyl CH₂ group may become diastereotopic). As the temperature is raised, these separate signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal as the rotational barrier is overcome. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the dynamic process.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.
In mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The pattern of fragmentation is highly characteristic of the molecule's structure. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to further fragmentation to elucidate its structure and fragmentation pathways.
For this compound, the primary fragmentation pathways are expected to involve cleavages at the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a common pathway for amines.
Pathway A: Loss of the cyclopropyl radical (•C₃H₅) via cleavage of the C-C bond between the methylene and cyclopropyl groups. This would result in a highly stable, resonance-delocalized iminium ion.
Pathway B: Cleavage of the N-CH₂ bond to generate a cyclopropylmethyl cation ([C₄H₇]⁺) or a 2,4-dimethylaniline (B123086) radical cation.
Pathway C: Fragmentation initiated within the aromatic ring, such as the loss of a methyl radical.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |
| 175 (M⁺•) | 134 | C₃H₅• | [2,4-(CH₃)₂C₆H₃-NH=CH₂]⁺ |
| 175 (M⁺•) | 120 | C₄H₇• | [2,4-(CH₃)₂C₆H₃-NH]⁺• |
| 175 (M⁺•) | 55 | C₈H₁₀N• | [C₄H₇]⁺ (cyclopropylmethyl cation) |
| 134 | 106 | CO | Rearrangement and loss of carbon monoxide |
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. The exact mass of this compound (C₁₂H₁₇N) can be calculated from the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁴N). An HRMS measurement that matches this calculated exact mass provides definitive confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Molecular Formula: C₁₂H₁₇N
Calculated Monoisotopic Mass: 175.1361 u
HRMS Measurement: An experimental value matching this calculated mass would confirm the elemental formula.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound. The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the N-substituted aromatic ring and the cyclopropylmethyl group. The spectra for the parent 2,4-dimethylaniline show characteristic bands for the aromatic ring and the amine group, which would also be present in the target molecule, albeit with shifts due to N-alkylation. ias.ac.in
Key expected vibrational bands include:
N-H Stretch: As a tertiary amine, this compound would not show the characteristic N-H stretching bands typically seen for primary or secondary amines around 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl, methylene, and cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ region. The C-H stretches of the cyclopropyl ring itself are often seen at slightly higher frequencies than other sp³ C-H bonds.
C=C Aromatic Ring Stretching: Strong bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
C-N Stretching: The stretching vibration of the aryl C-N bond and the alkyl C-N bond would be expected in the 1250-1350 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene (B151609) ring, specific patterns are expected.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3000 - 3100 | 2,4-dimethylaniline ring |
| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃, -CH₂-, cyclopropyl |
| Aromatic C=C Stretch | 1500 - 1600 | 2,4-dimethylaniline ring |
| CH₂ Scissoring | 1450 - 1470 | -CH₂- |
| CH₃ Bending | 1370 - 1450 | -CH₃ |
| Aryl C-N Stretch | 1250 - 1350 | Ar-N |
| Alkyl C-N Stretch | 1000 - 1250 | N-CH₂ |
| Aromatic C-H Out-of-Plane Bend | 800 - 880 | 1,2,4-trisubstituted ring |
Characteristic Vibrational Modes of this compound
While specific experimental spectra for this compound are not available, its characteristic vibrational modes in infrared (IR) and Raman spectroscopy can be predicted by considering the vibrations of the 2,4-dimethylaniline core and the N-cyclopropylmethyl group.
The vibrational spectrum of this compound would be a composite of the modes from the 2,4-disubstituted aniline (B41778) ring, the N-alkyl group, and the cyclopropyl moiety. Key expected vibrational bands are detailed below.
2,4-Dimethylaniline Ring Vibrations:
N-H Stretching: For a secondary amine like this, a single N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹. This band is often of medium intensity and can be broadened by hydrogen bonding.
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected to produce a series of bands in the 1450-1650 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, characteristic absorptions would likely appear around 1615, 1580, and 1500 cm⁻¹.
Aromatic C-H In-Plane Bending: These vibrations occur in the 1000-1300 cm⁻¹ range.
Aromatic C-H Out-of-Plane Bending: The pattern of these strong bands in the 650-900 cm⁻¹ region is indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong bands are expected.
N-Cyclopropylmethyl Group Vibrations:
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (-CH₂-) and cyclopropyl groups are anticipated in the 2850-3000 cm⁻¹ range. The C-H bonds of the cyclopropyl ring may appear at slightly higher frequencies, sometimes above 3000 cm⁻¹, due to increased s-character in the C-H bonds.
CH₂ Scissoring: The bending vibration of the methylene group is expected around 1450-1470 cm⁻¹.
Cyclopropyl Ring Vibrations: The cyclopropyl ring has characteristic "ring breathing" and deformation modes. A symmetric ring breathing mode is often observed in the Raman spectrum around 1200 cm⁻¹. Other ring deformations typically appear in the 800-1050 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected in the 1250-1380 cm⁻¹ region.
A hypothetical data table of the predicted characteristic vibrational modes is presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | 2,4-Dimethylaniline Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Cyclopropylmethyl Group |
| Aromatic C=C Stretch | 1450 - 1650 | 2,4-Dimethylaniline Ring |
| CH₂ Scissoring | 1450 - 1470 | Methylene Group |
| Aromatic C-N Stretch | 1250 - 1380 | Aromatic Amine |
| Cyclopropyl Ring Breathing | ~1200 | Cyclopropyl Ring |
| Aromatic C-H Out-of-Plane Bending | 650 - 900 | 2,4-Dimethylaniline Ring |
X-ray Crystallography and Solid-State Structural Analysis
As of now, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, a discussion of its crystal packing, intermolecular interactions, and solid-state conformation must be speculative and based on the structural features of analogous molecules.
Crystal Packing and Intermolecular Interactions
In the solid state, the crystal packing of this compound would be governed by a combination of intermolecular forces.
Hydrogen Bonding: The secondary amine group (N-H) is capable of acting as a hydrogen bond donor. It can form hydrogen bonds with the nitrogen atom of a neighboring molecule, which would act as a hydrogen bond acceptor. This could lead to the formation of chains or dimeric structures.
π-π Stacking: The presence of the aromatic dimethylaniline ring suggests that π-π stacking interactions could play a role in the crystal packing. These interactions would involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules.
Conformation in the Solid State
The solid-state conformation of this compound would be defined by the torsion angles around the key single bonds. The molecule possesses several rotatable bonds, including the C(aryl)-N bond, the N-C(methylene) bond, and the C(methylene)-C(cyclopropyl) bond.
The conformation will be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions. The orientation of the bulky cyclopropylmethyl group relative to the substituted aniline ring will be of particular interest. Steric hindrance between the cyclopropyl group and the ortho-methyl group on the aniline ring could lead to a twisted conformation around the C(aryl)-N bond. The specific torsion angles would be influenced by the crystal packing forces.
Without experimental data, a hypothetical table of key crystallographic parameters cannot be provided. Should crystallographic data become available, such a table would typically include:
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
Computational and Theoretical Investigations of N Cyclopropylmethyl 2,4 Dimethylaniline
Quantum Chemical Calculations of Electronic Structure
No published Density Functional Theory (DFT) studies specifically detailing the ground state properties of N-(cyclopropylmethyl)-2,4-dimethylaniline were found. Such studies would typically provide insights into the molecule's optimized geometry, total energy, and other electronic properties.
Conformational Analysis and Potential Energy Surfaces
There are no available studies that identify the global minimum conformer of this compound. This type of analysis is fundamental to understanding the molecule's most stable three-dimensional shape.
Research detailing the rotational barriers around the various single bonds within this compound and its resulting dynamic behavior has not been published.
Prediction of Reactivity and Reaction Pathways
No computational studies predicting the reactivity of this compound or exploring its potential reaction pathways were discovered. These predictions are often used to guide synthetic efforts and understand a molecule's chemical behavior.
It is important to note that while no specific data exists for the target compound, the methodologies mentioned in the outline (DFT, conformational analysis, etc.) are standard computational techniques applied to a wide range of organic molecules. Future research may yet apply these methods to this compound, at which point a detailed analysis as outlined above would become possible.
Transition State Characterization for Key Reactions
A thorough search of scholarly articles and computational chemistry databases did not yield any studies characterizing the transition states for key reactions involving this compound. Such research would typically involve quantum mechanical calculations to determine the geometry, energy, and vibrational frequencies of transition state structures for reactions such as N-alkylation, electrophilic aromatic substitution, or oxidation. This information is crucial for understanding reaction mechanisms and predicting reaction kinetics. However, no such data has been published for this specific compound.
Fukui Functions and Electrophilicity/Nucleophilicity Indices
There is no available research detailing the calculation of Fukui functions or electrophilicity/nucleophilicity indices for this compound. These conceptual density functional theory (DFT) descriptors are valuable for predicting the local reactivity of a molecule. Fukui functions identify the sites most susceptible to nucleophilic, electrophilic, or radical attack, while electrophilicity and nucleophilicity indices provide a quantitative measure of a molecule's ability to accept or donate electrons. The absence of these calculations in the literature means that a theoretical prediction of the reactive sites of this compound cannot be provided.
Molecular Dynamics Simulations for Solvent Effects or Intermolecular Interactions
No molecular dynamics (MD) simulation studies focused on this compound have been found in the public domain. MD simulations are instrumental in understanding the behavior of molecules in solution, providing insights into solvent effects on conformational preferences, reaction dynamics, and intermolecular interactions. Such simulations could elucidate how the cyclopropylmethyl and dimethylaniline moieties interact with different solvents and other molecules. Without these studies, a computational analysis of the solvation and intermolecular interaction profile of this compound remains unavailable.
Environmental Chemistry and Degradation Pathways of N Cyclopropylmethyl 2,4 Dimethylaniline
Photodegradation Mechanisms in Aqueous and Atmospheric Environments
Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of aniline (B41778) derivatives in the environment. The process can occur directly, when the molecule absorbs light, or indirectly, through reactions with photochemically generated species like hydroxyl radicals or singlet oxygen.
Direct studies on the photolytic byproducts of N-(cyclopropylmethyl)-2,4-dimethylaniline are not available in the current scientific literature. However, research on the closely related compound, N-cyclopropylaniline, provides insight into potential transformation products. The photolysis of N-cyclopropylaniline has been shown to lead to the cleavage of the cyclopropyl (B3062369) ring. This suggests that a primary photodegradation pathway for this compound would involve the opening of the strained cyclopropyl ring, leading to the formation of various N-alkylaniline derivatives.
Based on these findings, potential photolytic byproducts could include compounds where the cyclopropylmethyl group is transformed into a more stable alkyl chain. Further oxidation of the aniline ring is also a likely degradation step, potentially leading to the formation of hydroxylated and ring-cleaved products.
Table 1: Potential Photolytic Byproducts of this compound (Inferred from Analogs)
| Precursor Compound | Potential Byproduct Class | Potential Specific Byproduct |
| This compound | Ring-opened N-alkylanilines | N-(3-hydroxypropyl)-2,4-dimethylaniline |
| This compound | N-dealkylated anilines | 2,4-dimethylaniline (B123086) |
| This compound | Oxidized aniline ring derivatives | Hydroxylated this compound |
The rate of photodegradation of aromatic amines is influenced by several environmental factors. These factors can affect both the light available for the reaction and the chemical environment in which it occurs.
pH: The pH of the surrounding medium can significantly impact photodegradation rates. For many aniline derivatives, photodegradation is more effective in alkaline conditions. This is because the speciation of the aniline compound (protonated vs. neutral) can affect its light absorption properties and reactivity with photochemically generated radicals. sid.irresearchgate.net
Temperature: Temperature can have a varied effect on photodegradation. Generally, an increase in temperature accelerates reaction rates. However, in some photocatalytic systems, higher temperatures can increase the kinetic energy of molecules, causing them to move away from the reactive surfaces of photocatalysts, which can, in turn, decrease the degradation rate. dtu.dkmdpi.com The ideal temperature for photolysis is often in the range of 20–50°C. mdpi.com
Oxygen: The presence of dissolved oxygen is crucial for many photodegradation pathways, as it is a precursor to the formation of highly reactive oxygen species. mdpi.com
Biodegradation Studies in Soil and Water Systems
Biodegradation, the breakdown of organic compounds by microorganisms, is a primary mechanism for the removal of aniline derivatives from soil and water.
While specific studies on this compound are absent, the biodegradation of its core structure, 2,4-dimethylaniline, has been investigated. A key initial step in the microbial metabolism of 2,4-dimethylaniline is oxidative deamination. This process involves the removal of the amino group, which allows the microorganism to utilize the compound as a nitrogen and, subsequently, a carbon source. Following deamination, the aromatic ring is typically hydroxylated to form a catechol intermediate, such as 3-methylcatechol. This catechol is then susceptible to ring cleavage, leading to the formation of simpler aliphatic compounds that can be integrated into central metabolic pathways.
Table 2: Inferred Microbial Transformation Pathway for the Aniline Core
| Initial Compound | Key Transformation Step | Intermediate Metabolite |
| 2,4-dimethylaniline | Oxidative Deamination/Hydroxylation | 3-methylcatechol |
| 3-methylcatechol | Ring Cleavage | Aliphatic acids |
Various microorganisms have been identified that can degrade aniline and its derivatives. Species of the genus Pseudomonas have been specifically implicated in the degradation of 2,4-dimethylaniline. These bacteria, often isolated from contaminated environments like cattle dip tanks, are capable of utilizing 2,4-dimethylaniline as a source of nitrogen and carbon. Other bacterial genera known to degrade anilines include Delftia, Moraxella, and various soil-born microbes. The efficiency of these microorganisms in degrading such compounds depends on environmental conditions like pH and temperature, with optimal degradation often occurring around a neutral pH and a temperature of approximately 30°C. nih.gov
Hydrolytic Stability and Hydrolysis Products
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many aniline derivatives, hydrolysis is not a significant environmental degradation process under typical environmental pH and temperature conditions. Aniline has a reported aqueous hydrolysis half-life of over 50 years, indicating high stability. mdpi.com N-substituted anilines are generally stable to hydrolysis, and it is expected that this compound would exhibit similar stability. Therefore, hydrolysis is not considered a major pathway for the environmental degradation of this compound. No significant hydrolysis products are expected to form under normal environmental conditions.
Sorption and Mobility in Environmental Matrices
Interaction with Soil Organic Matter and Minerals
No research findings or data are currently available for this compound.
Applications of N Cyclopropylmethyl 2,4 Dimethylaniline in Advanced Organic Synthesis
Utilization as a Ligand Precursor in Catalysis
The nitrogen atom in N-(cyclopropylmethyl)-2,4-dimethylaniline possesses a lone pair of electrons that can be donated to a metal center, making it a candidate for use as a ligand in transition metal catalysis. The electronic and steric properties of the ligand can be finely tuned by the substituents on the aniline (B41778) ring and the N-alkyl group, which in turn influences the catalytic activity and selectivity of the resulting metal complex.
The synthesis of ligands derived from this compound can be envisioned through several established synthetic routes. The secondary amine functionality allows for further functionalization to create multidentate ligands. For instance, reaction with appropriate linkers bearing additional donor sites such as phosphines, other amines, or N-heterocyclic carbenes (NHCs) could yield bidentate or pincer-type ligands.
The 2,4-dimethyl substitution on the aniline ring provides steric bulk around the nitrogen atom. This steric hindrance can be advantageous in catalysis by promoting reductive elimination and preventing catalyst deactivation pathways such as the formation of bridging dimers. The cyclopropylmethyl group, while primarily an alkyl substituent, can also influence the steric environment and potentially participate in non-covalent interactions within the coordination sphere of the metal.
Table 1: Potential Ligand Architectures Derived from this compound
| Ligand Type | Potential Synthetic Strategy | Key Features |
| Monodentate | Direct coordination of the aniline nitrogen to a metal center. | Simple, sterically demanding. |
| Bidentate (N,N') | Reaction with a molecule containing a second nitrogen donor and a suitable linker. | Chelation enhances complex stability. |
| Bidentate (N,P) | Introduction of a phosphine (B1218219) group via reaction with a phosphine-containing electrophile. | Combines hard (N) and soft (P) donors. |
| Pincer (NNN) | Multi-step synthesis to attach two additional nitrogen donors to the aniline backbone. | Rigid coordination, high stability. |
The synthesis of such ligands would typically involve standard organic transformations such as nucleophilic substitution or condensation reactions, starting from this compound.
While specific catalytic applications of ligands derived directly from this compound are not extensively documented, the broader class of N-alkylaniline derivatives has shown significant utility in various metal-catalyzed reactions. By analogy, ligands incorporating the this compound scaffold are expected to be effective in several important organic transformations.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, often rely on electron-rich and sterically hindered ligands to achieve high catalytic efficiency. The electronic properties of the 2,4-dimethylaniline (B123086) moiety, combined with the steric bulk, suggest that its derived ligands could be effective in these transformations.
Nickel-catalyzed reactions are another area where such ligands could find application. For instance, the nickel-catalyzed N-arylation of cyclopropylamine has been reported, highlighting the compatibility of the cyclopropylamine motif in such catalytic systems researchgate.net. Ligands based on this compound could potentially be employed in similar nickel-catalyzed amination and cross-coupling reactions.
Table 2: Potential Metal-Catalyzed Reactions Employing this compound-Derived Ligands
| Reaction Type | Potential Metal Catalyst | Role of the Ligand |
| Suzuki-Miyaura Coupling | Palladium(0) | Stabilize the active catalyst, promote oxidative addition and reductive elimination. |
| Buchwald-Hartwig Amination | Palladium(0), Nickel(0) | Facilitate C-N bond formation. |
| Heck Reaction | Palladium(0) | Control regioselectivity and catalyst stability. |
| Alkane Hydroxylation | Nickel(II) | Modulate the electronic and steric environment of the metal center to control reactivity and selectivity. |
Role as a Synthetic Intermediate for Non-Biological Targets
The chemical structure of this compound makes it a useful intermediate for the synthesis of more complex organic molecules with potential applications in materials science and other non-biological fields.
The reactivity of the aniline ring and the secondary amine functionality can be exploited to build intricate molecular architectures. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at the positions ortho and para to the amino group that are not already substituted.
Furthermore, the nitrogen atom can be a key component in the formation of heterocyclic systems. For example, through cyclization reactions involving the nitrogen and a suitably functionalized side chain, various nitrogen-containing heterocycles could be synthesized. The cyclopropylmethyl group itself can undergo ring-opening reactions under certain conditions, providing a pathway to linear alkyl chains with specific functionalities.
Aniline and its derivatives are well-known precursors to conducting polymers and functional dyes. This compound can serve as a monomer in polymerization reactions to produce novel polymeric materials researchgate.netnih.govnih.govacs.orgrsc.org. The presence of the N-cyclopropylmethyl and dimethylphenyl groups would influence the properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics.
The polymerization of aniline derivatives can be achieved through oxidative chemical or electrochemical methods nih.gov. The resulting polymers could have applications in areas such as organic electronics, sensors, and anti-corrosion coatings. The specific substituents on the this compound monomer would allow for the fine-tuning of the polymer's properties for specific applications. For example, the bulky substituents might enhance the solubility of the polymer in common organic solvents, facilitating its processing and aplication researchgate.netrsc.org.
Use as a Chemical Probe or Reagent in Mechanistic Studies
The cyclopropylmethyl group attached to the nitrogen atom of the aniline makes this molecule a valuable tool for investigating reaction mechanisms, particularly those involving single-electron transfer (SET) processes.
N-cyclopropyl-N-alkylanilines have been utilized as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines nih.govresearchgate.net. The reaction with nitrous acid leads to the selective cleavage of the cyclopropyl (B3062369) group from the nitrogen atom nih.govresearchgate.net. This observation supports a mechanism involving the formation of an amine radical cation intermediate. This intermediate then undergoes rapid ring-opening of the cyclopropyl group, a characteristic reaction of cyclopropylcarbinyl radicals nih.govresearchgate.net.
The utility of N-cyclopropylanilines as probes for SET mechanisms stems from this irreversible ring-opening upon oxidation to the corresponding nitrogen radical cation researchgate.net. In the case of this compound, a similar reactivity pattern can be expected. Upon a one-electron oxidation event, the resulting radical cation would be susceptible to the rapid ring-opening of the cyclopropylmethyl group. The detection of ring-opened products can serve as strong evidence for the involvement of an SET pathway in a given chemical or enzymatic reaction.
Table 3: Mechanistic Insights from this compound
| Reaction Studied | Mechanistic Question | Expected Outcome if SET Occurs |
| Oxidation Reactions | Does the reaction proceed via a single-electron transfer? | Formation of products resulting from the ring-opening of the cyclopropylmethyl group. |
| Enzymatic Transformations | Does the enzyme catalyze the reaction through an SET mechanism? | Observation of metabolites with a rearranged carbon skeleton originating from the cyclopropylmethyl moiety. |
| Photochemical Reactions | Does photo-induced electron transfer from the aniline occur? | Detection of photoproducts consistent with the intermediacy of a radical cation and subsequent ring-opening. |
This application as a mechanistic probe allows researchers to gain a deeper understanding of reaction pathways, which is crucial for the development of new and more efficient synthetic methodologies.
Future Research Directions and Unexplored Avenues for N Cyclopropylmethyl 2,4 Dimethylaniline
Novel Synthetic Methodologies
The development of efficient and selective methods for the synthesis of N-(cyclopropylmethyl)-2,4-dimethylaniline is a primary research objective. While classical N-alkylation approaches are feasible, exploring novel catalytic systems could offer significant advantages in terms of yield, purity, and sustainability.
One promising avenue is the direct N-alkylation of 2,4-dimethylaniline (B123086) with a cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate. Research into optimizing this reaction could involve screening various bases and solvents to mitigate potential side reactions, such as over-alkylation or rearrangement of the cyclopropylmethyl group.
Another key area for investigation is reductive amination. This would involve the reaction of 2,4-dimethylaniline with cyclopropanecarboxaldehyde (B31225) in the presence of a reducing agent. This method could provide a high-yielding and atom-economical route to the target compound.
Furthermore, modern catalytic approaches, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, present an elegant and environmentally friendly synthetic strategy. imperial.ac.uk In this approach, a catalyst, often based on a transition metal like iridium or ruthenium, facilitates the reaction of 2,4-dimethylaniline with cyclopropylmethanol, with water being the only byproduct. nih.govacs.org The development of a bespoke catalyst for this specific transformation could lead to a highly efficient and green synthesis.
| Synthetic Method | Reactants | Potential Catalyst/Reagent | Anticipated Advantages | Potential Challenges |
| Direct N-Alkylation | 2,4-dimethylaniline, Cyclopropylmethyl bromide | Cesium carbonate, Potassium iodide | Straightforward, well-established | Over-alkylation, cyclopropylmethyl rearrangement |
| Reductive Amination | 2,4-dimethylaniline, Cyclopropanecarboxaldehyde | Sodium triacetoxyborohydride (B8407120) | High selectivity, mild conditions | Availability of aldehyde, potential for imine side products |
| Borrowing Hydrogen | 2,4-dimethylaniline, Cyclopropylmethanol | Iridium or Ruthenium complexes | Atom economical, green (water byproduct) | Catalyst development, higher reaction temperatures |
| Buchwald-Hartwig Amination | 2,4-dimethylaniline, Cyclopropylmethyl halide | Palladium catalyst, phosphine (B1218219) ligand | Broad substrate scope, high yields | Catalyst cost, ligand sensitivity |
Deeper Mechanistic Insights into Complex Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is crucial for optimizing processes and predicting product outcomes. The steric hindrance imposed by the two methyl groups on the aniline (B41778) ring is expected to play a significant role in the kinetics and regioselectivity of its reactions.
For the N-alkylation reactions, detailed kinetic studies could elucidate the influence of the ortho-methyl group on the nucleophilicity of the nitrogen atom. Computational modeling, such as Density Functional Theory (DFT), could be employed to map the reaction coordinates and identify transition states for different synthetic routes. acs.org This would provide valuable insights into the activation energies and the potential for competing reaction pathways.
Furthermore, the cyclopropylmethyl group itself can participate in interesting rearrangements, particularly under acidic or radical conditions. Mechanistic investigations into the stability of the N-(cyclopropylmethyl) moiety under various reaction conditions would be essential for its application in multi-step syntheses. Techniques such as isotopic labeling could be used to trace the fate of atoms during these potential rearrangements.
Advanced Material Science Applications
The unique structural features of this compound suggest its potential as a building block for advanced materials. The combination of a rigid aromatic core with a flexible, non-planar cyclopropylmethyl group could lead to materials with interesting photophysical or electronic properties.
One area of exploration is the development of novel organic dyes and pigments. The 2,4-dimethylaniline core is a known precursor to various colorants, and the introduction of the cyclopropylmethyl group could modulate the absorption and emission spectra, potentially leading to new colors or enhanced photostability.
In the field of polymer science, this compound could be functionalized and incorporated into polymer backbones. The resulting polymers might exhibit unique thermal or mechanical properties due to the bulky and rigid nature of the substituted aniline monomer.
Furthermore, the electron-donating nature of the N-alkylated aniline moiety makes it a candidate for applications in organic electronics. Derivatives of this compound could be investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as components in organic photovoltaic devices.
Environmental Remediation Strategies Based on Degradation Insights
Understanding the environmental fate and potential degradation pathways of this compound is essential for responsible chemical development. Research in this area would focus on both biotic and abiotic degradation mechanisms.
Microbial degradation studies could identify bacterial or fungal strains capable of metabolizing this compound. nih.gov Investigating the enzymatic pathways involved in its breakdown would be crucial. It is plausible that initial steps would involve hydroxylation of the aromatic ring or N-dealkylation, similar to the degradation of other substituted anilines. researchgate.net
Abiotic degradation processes, such as photolysis and oxidation by reactive oxygen species in the environment, should also be examined. researchgate.net The presence of the cyclopropylmethyl group might influence the susceptibility of the molecule to photodegradation. Advanced oxidation processes (AOPs), such as Fenton and photo-Fenton reactions, could be explored as potential methods for the complete mineralization of this compound in wastewater. nih.gov
| Degradation Method | Key Processes | Potential Intermediates | Research Focus |
| Microbial Degradation | Enzymatic hydroxylation, N-dealkylation, ring cleavage | 2,4-dimethylaniline, cyclopropylmethanol, hydroxylated aromatics | Isolation of degrading microorganisms, elucidation of metabolic pathways |
| Photolysis | UV irradiation leading to bond cleavage | Photodegradation products | Determination of quantum yield and photoproduct identification |
| Advanced Oxidation | Generation of hydroxyl radicals | Oxidized intermediates, mineralized products | Optimization of AOP conditions for complete removal |
Integration with Flow Chemistry and Sustainable Synthesis Principles
The application of flow chemistry principles to the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. imperial.ac.ukmdpi.com
Developing a continuous flow process for the N-alkylation of 2,4-dimethylaniline could enable the safe handling of potentially hazardous reagents and intermediates. Furthermore, the integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, could lead to a streamlined and automated manufacturing process.
From a sustainability perspective, flow chemistry often allows for reduced solvent usage and energy consumption compared to traditional batch processes. researchgate.net The development of a flow synthesis utilizing a heterogeneous catalyst that can be packed into a reactor column would further enhance the green credentials of the process by allowing for easy catalyst recovery and reuse.
Q & A
Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-2,4-dimethylaniline and its derivatives?
Methodological Answer: The synthesis of This compound derivatives often involves multi-step reactions. For example:
- Copper-catalyzed carbonylative borylamidation : A three-component reaction using alkenes, 2,4-dimethylaniline, and CO, yielding γ-boryl amides with moderate yields (44% for a related compound) .
- Protein-templated reactions : Amine substrates like 2,4-dimethylaniline can react with pre-functionalized intermediates under mild conditions, achieving 33% yield for a structurally complex indole derivative .
- Schiff base formation : Condensation of 2,4-dimethylaniline with nitrobenzaldehyde derivatives produces optically active compounds with nonlinear optical (NLO) properties .
Key Reaction Parameters:
| Reaction Type | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|
| Carbonylative borylamidation | Cu(acac)₂, CO | 44% | |
| Protein-templated | None (aqueous buffer) | 33% | |
| Schiff base synthesis | Solvent-free, heat | Varies |
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, aromatic protons in 2,4-dimethylaniline derivatives resonate at δ 6.5–7.5 ppm, while cyclopropylmethyl groups show distinct splitting patterns (δ 0.5–1.5 ppm) .
- IR Spectroscopy : Look for N–H stretches (3300–3500 cm⁻¹) in primary amines and C=N stretches (1600–1650 cm⁻¹) in Schiff bases .
- Elemental Analysis : Validate purity by matching calculated vs. observed C/H/N ratios (e.g., C₂₀H₂₄N₂: Calc. C 82.15%, H 8.27%, N 9.58%) .
Common Pitfalls:
- Overlapping NMR peaks in aromatic regions can be resolved using 2D techniques (e.g., COSY, HSQC).
- Moisture-sensitive intermediates require anhydrous conditions during IR sample preparation .
Advanced Research Questions
Q. How does the introduction of a cyclopropylmethyl group influence the biological activity of 2,4-dimethylaniline derivatives?
Methodological Answer: The cyclopropylmethyl moiety enhances bioactivity by:
- Steric and electronic modulation : Improves binding to biological targets (e.g., insecticidal activity against Plutella xylostella with 100% mortality at 1 mg/L) .
- Metabolic stability : The rigid cyclopropane ring reduces oxidative degradation compared to linear alkyl chains .
Structure-Activity Relationship (SAR) Insights:
| Derivative Structure | Biological Activity | Reference |
|---|---|---|
| This compound analog | 100% insecticidal mortality | |
| Unsubstituted 2,4-dimethylaniline | Lower activity |
Experimental Design:
- Compare LC₅₀ values of cyclopropylmethyl derivatives vs. parent compounds in bioassays.
- Use molecular docking to assess target binding affinity .
Q. What computational methods are effective in predicting the nonlinear optical (NLO) properties of this compound-based Schiff bases?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate linear polarizabilities (α) and second hyperpolarizabilities (γ) to quantify NLO response. For example, γ values >1 × 10⁻³⁰ esu indicate strong third-order NLO behavior .
- Frequency-dependent calculations : Account for dispersion effects in optical transparency windows (visible to near-IR regions) .
Case Study (Schiff Base NLO Properties):
| Compound | λ_max (nm) | γ (×10⁻³⁰ esu) | Reference |
|---|---|---|---|
| N-(2-nitrobenzalidene)-2,4-dimethylaniline | 420 | 2.5 | |
| N-(3-nitrobenzalidene)-2,4-dimethylaniline | 435 | 3.1 |
Contradictions to Resolve:
Q. How can analytical methods detect this compound in environmental or biological matrices?
Methodological Answer:
- GC-MS/LC-MS : Use ethyl acetate extraction followed by chromatography. Limit of detection (LOD) for 2,4-dimethylaniline in tissues is ~0.01 ppm .
- Electrochemical sensors : Leverage aromatic amine redox activity for rapid detection .
Validation Parameters:
| Matrix | Method | Recovery Rate | LOD | Reference |
|---|---|---|---|---|
| Animal tissues | GC-ECD/MS | 85–95% | 0.01 ppm | |
| Water | HPLC-UV | 90–105% | 0.05 ppm |
Challenges:
- Matrix interference in biological samples requires solid-phase extraction (SPE) cleanup .
Q. What are the toxicological implications of this compound in non-target organisms?
Methodological Answer:
- Teratogenicity assays : Expose model organisms (e.g., Xenopus laevis embryos) to assess developmental defects. EC₅₀ values for 2,4-dimethylaniline analogs range from 10–50 µM .
- EPA PPRTV guidelines : Use provisional toxicity values (e.g., reference dose = 0.03 mg/kg/day) for risk assessment .
Data Contradictions:
Q. How do crystal packing and intermolecular interactions affect the material properties of this compound derivatives?
Methodological Answer:
- X-ray crystallography : Analyze hydrogen bonding (e.g., N–H···O) and π-π stacking in orthorhombic systems (space group Pbca) .
- Thermal stability : Correlate melting points (e.g., >132°C degradation) with molecular symmetry .
Crystallographic Data Example:
| Parameter | Value | Reference |
|---|---|---|
| Crystal system | Orthorhombic | |
| Unit cell dimensions | a = 13.50 Å, b = 7.571 Å, c = 16.738 Å | |
| Z-value | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
